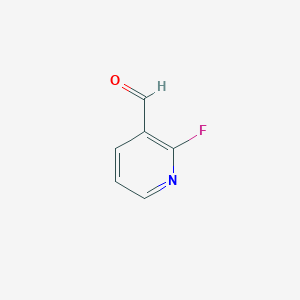









|
REACTION_CXSMILES
|
C([Li])CCC.C(NC(C)C)(C)C.[F:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][N:15]=1.CN(C)[CH:22]=[O:23]>C1COCC1>[F:13][C:14]1[N:15]=[CH:16][CH:17]=[CH:18][C:19]=1[CH:22]=[O:23]
|


|
Name
|
|
|
Quantity
|
77 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
27 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)NC(C)C
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
reactant
|
|
Smiles
|
FC1=NC=CC=C1
|
|
Name
|
|
|
Quantity
|
27 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
stirred at −78° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
After the addition
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled again to −78° C
|
|
Type
|
CUSTOM
|
|
Details
|
a pale yellow precipitate formed
|
|
Type
|
TEMPERATURE
|
|
Details
|
maintaining temperature below −55° C
|
|
Type
|
WAIT
|
|
Details
|
After ten minutes
|
|
Type
|
CUSTOM
|
|
Details
|
the cooling bath was removed
|
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture slowly warmed to room temperature
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction was quenched with NH4Cl/H2O
|
|
Type
|
ADDITION
|
|
Details
|
NaHCO3/H2O was then added
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted three times with Et2O
|
|
Type
|
WASH
|
|
Details
|
The combined extracts were washed with brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to a yellow oil
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by chromatography on silica gel
|
|
Type
|
WASH
|
|
Details
|
eluting with 25% EtOAc/hexane
|


Reaction Time |
45 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C(C=O)C=CC=N1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 10 g | |
| YIELD: PERCENTYIELD | 45% | |
| YIELD: CALCULATEDPERCENTYIELD | 45.9% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |